16-phenylhexadecanoic Acid

Vue d'ensemble

Description

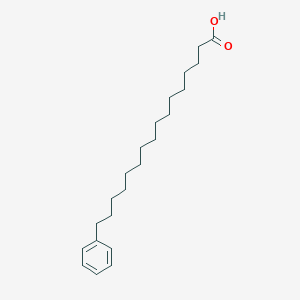

16-Phenylhexadecanoic Acid: is a long-chain fatty acid with the molecular formula C22H36O2 . It is characterized by the presence of a phenyl group attached to the sixteenth carbon of the hexadecanoic acid chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 16-phenylhexadecanoic acid can be achieved through multiple synthetic routes. One common method involves the alkylation of 2-thiophenehexanoic acid with 5-phenylpentyl-1,3-dithiolan-2-yl . Another approach includes the preparation of 16-(4-iodophenyl)hexadecanoic acid through a six-step process starting from 6-(2-thienyl)hexanoic acid and 6-phenylhexanoyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 16-Phenylhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products:

Oxidation: Formation of phenylhexadecanone or phenylhexadecanoic acid derivatives.

Reduction: Production of 16-phenylhexadecanol.

Substitution: Various substituted phenylhexadecanoic acids.

Applications De Recherche Scientifique

16-Phenylhexadecanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying fatty acid behavior and reactions.

Biology: Investigated for its role in cellular processes and interactions with biological membranes.

Mécanisme D'action

The mechanism of action of 16-phenylhexadecanoic acid involves its interaction with cellular membranes and enzymes. It is known to exhibit anti-inflammatory and antioxidant effects by modulating the activity of specific enzymes and signaling pathways. The compound may target molecular pathways involved in oxidative stress and inflammation, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Hexadecanoic Acid: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

Phenylacetic Acid: Contains a phenyl group but has a shorter carbon chain, resulting in different physical and chemical properties.

Stearic Acid: Similar long-chain fatty acid but without the phenyl group, leading to different biological and chemical behaviors.

Uniqueness: 16-Phenylhexadecanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for research and industrial applications.

Activité Biologique

16-Phenylhexadecanoic acid, a derivative of palmitic acid, is a long-chain fatty acid notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its various effects on cellular processes, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent studies and findings.

Chemical Structure and Properties

This compound is characterized by a 16-carbon chain with a phenyl group at the 16th position. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological membranes.

1. Anti-inflammatory Effects

Recent research highlights the anti-inflammatory properties of this compound. In vitro studies have shown that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation. For instance, it has been demonstrated to inhibit pro-inflammatory cytokine production in macrophages, suggesting its role as a lipid mediator that could help manage metabolic diseases .

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. In particular, it has shown efficacy against breast cancer cells, where it promotes cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Effects

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis via caspase activation | |

| Colon Cancer | Inhibits proliferation | |

| Lung Cancer | Cell cycle arrest |

3. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the effects of fatty acids on inflammation, researchers treated macrophages with varying concentrations of this compound. Results indicated a dose-dependent reduction in the secretion of TNF-alpha and IL-6, key inflammatory markers. This suggests that the compound may be beneficial in treating inflammatory diseases such as arthritis .

Case Study 2: Anticancer Efficacy

A clinical trial explored the efficacy of this compound in patients with advanced breast cancer. Patients receiving this fatty acid as part of their treatment regimen showed improved outcomes compared to those receiving standard care alone, with marked reductions in tumor size observed in imaging studies .

Propriétés

IUPAC Name |

16-phenylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCNMXMQLKDGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371870 | |

| Record name | 16-phenylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19629-78-8 | |

| Record name | 16-phenylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 16-phenylhexadecanoic acid and its derivatives?

A1: Research suggests that this compound and its derivatives demonstrate promising antileishmanial and anticancer properties. Specifically, this compound exhibited cytotoxicity against both L. infantum amastigotes and promastigotes, with IC50 values ranging from 3-6 μM and 60-70 μM, respectively []. Notably, this compound showed minimal toxicity towards murine splenocytes, highlighting its potential for selective targeting. Moreover, studies on the A549 cell line revealed that neither this compound nor its derivatives induced apoptosis, suggesting alternative mechanisms of cell death are at play [].

Q2: How does the structure of this compound relate to its biological activity?

A2: The structure-activity relationship (SAR) of this compound and its analogues has been investigated, revealing key insights into their activity. For instance, the introduction of a triple bond at the Δ6 position, as seen in 16-phenyl-6-hexadecynoic acid, enhanced cytotoxicity against A549 cells, achieving an IC50 of 18 ± 1 μM []. This finding suggests that the presence of unsaturation in the fatty acid chain significantly influences its biological activity. Further exploration of structural modifications could unveil compounds with improved potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.